![molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8](/img/structure/B598220.png)

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

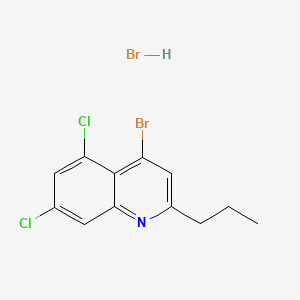

“6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C6H4Br2N4 . It has a molecular weight of 291.931 Da . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine” is 1S/C5H2Br2N4/c6-3-1-11-5 (4 (7)10-3)8-2-9-11/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula.It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .

Scientific Research Applications

Chemical Synthesis

Research highlights the synthesis of various heterocyclic compounds incorporating the triazolo[1,5-a]pyrazine structure. For instance, the synthesis of 7(5)-〚benzimidazol-2-yl〛methyl-2(7)-methyl-1,2,4-triazolo〚1,5-a〛(〚4,3-a〛)pyrimidines has been explored, shedding light on the chemical versatility of similar structures and their potential use in further chemical applications (Elotmani et al., 2002).

Antimicrobial Properties

Triazolo[1,5-a]pyrazine derivatives and their chemical analogs have been investigated for their antimicrobial properties. A study elaborated on the synthesis of pyrazoline and pyrazole derivatives, noting their antibacterial and antifungal activities, which signifies the potential biomedical applications of these compounds (Hassan, 2013).

Medicinal Chemistry and Biological Activity

The structural versatility of triazolo[1,5-a]pyrazine derivatives allows their use in medicinal chemistry, as seen in the synthesis of P2X7 receptor antagonists. These compounds exhibit significant biological activity, making them candidates for clinical development (Letavic et al., 2017).

Synthetic Applications

The compounds derived from 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine serve as intermediates in the synthesis of complex molecules. For instance, 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine is an important intermediate in synthesizing small molecule anticancer drugs, emphasizing the role of these compounds in drug development (Zhang et al., 2019).

Heterocyclic Chemistry

The synthesis of new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives underlines the importance of these structures in heterocyclic chemistry and their potential applications in creating diverse molecular architectures (Mohapatra et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name |

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNBXYGYCPJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(N=C(C2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670665 |

Source

|

| Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine | |

CAS RN |

1198475-31-8 |

Source

|

| Record name | 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)